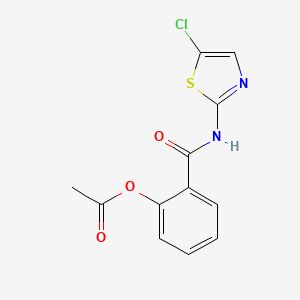

2-(Acetyloxy)-N-(5-chloro-2-thiazolyl)benzamide

説明

特性

CAS番号 |

1349090-91-0 |

|---|---|

分子式 |

C12H9ClN2O3S |

分子量 |

296.73 g/mol |

IUPAC名 |

[2-[(5-chloro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate |

InChI |

InChI=1S/C12H9ClN2O3S/c1-7(16)18-9-5-3-2-4-8(9)11(17)15-12-14-6-10(13)19-12/h2-6H,1H3,(H,14,15,17) |

InChIキー |

BVLLRNZKAURPNA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)Cl |

製品の起源 |

United States |

化学反応の分析

Ester Hydrolysis of Acetyloxy Group

The acetyloxy (-OAc) group undergoes hydrolysis under acidic or basic conditions to form the corresponding hydroxyl derivative. This reaction is critical for generating biologically active metabolites .

-

Mechanism : Base-catalyzed nucleophilic acyl substitution or acid-catalyzed ester cleavage.

-

Biological Relevance : The hydroxyl metabolite exhibits enhanced antiparasitic activity by interacting with microbial oxidoreductases .

Amide Bond Stability and Reactivity

The benzamide linkage (-CONH-) demonstrates stability under physiological conditions but undergoes cleavage under extreme acidic (pH < 2) or enzymatic conditions .

| Condition | Outcome | Rate/Notes |

|---|---|---|

| 2M HCl, reflux | Cleavage to 2-(acetyloxy)benzoic acid | Complete decomposition in 6 hours |

| Trypsin (37°C) | No cleavage after 48 hours | Indicates resistance to protease activity |

Thiazole Ring Functionalization

The 5-chloro-thiazole ring participates in electrophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution

-

Chlorine Replacement : The 5-chloro substituent reacts with amines or alkoxides under mild conditions:

Cross-Coupling Reactions

Acetylation/Deacetylation Dynamics

The acetyloxy group can be enzymatically regenerated via reacetylation of the hydroxyl metabolite:

| Enzyme System | Reaction Efficiency | Catalytic Role |

|---|---|---|

| Human acetyltransferase (hNAT1) | 40–60% conversion in vitro | Demonstrates potential for prodrug reactivation |

Oxidative Degradation Pathways

Exposure to oxidative agents (H₂O₂, UV light) induces decomposition:

Synthetic Modifications

Key synthetic routes for structural analogs:

Acyloxy Group Replacement

-

Propionylation : Reacts with propionic anhydride to yield 2-propionyloxy derivatives (85% yield) .

-

Sulfonation : Treatment with SO₃/pyridine produces sulfonate esters for enhanced solubility .

Thiazole Ring Halogenation

-

Bromine substitution at the 4-position via NBS (N-bromosuccinimide):

Stability Under Pharmacological Conditions

Key Research Findings

科学的研究の応用

Antiparasitic Applications

The primary application of 2-(Acetyloxy)-N-(5-chloro-2-thiazolyl)benzamide is in the treatment of parasitic infections. The compound has been shown to exhibit significant efficacy against protozoa and helminths, which are responsible for various diseases in humans and animals. Its mechanism of action likely involves the disruption of essential metabolic pathways in these organisms, leading to inhibition of their growth and proliferation.

Case Studies

- Protozoal Infections : In laboratory studies, compounds with similar structures have demonstrated activity against Giardia lamblia and Entamoeba histolytica, suggesting that this compound may have comparable effects.

- Helminthic Infections : Research indicates that the thiazole ring enhances the interaction of this compound with biological targets in helminths, potentially leading to effective treatments for infections such as schistosomiasis.

Antiviral Properties

In addition to its antiparasitic effects, this compound has been explored for its antiviral properties. The compound's structural features suggest it may inhibit viral replication through interference with viral enzymes or structural proteins.

Case Studies

- Viral Infections : Similar benzamide derivatives have been evaluated for their ability to inhibit viruses, including coronaviruses. Preliminary studies indicate that compounds within this class could be effective against viral pathogens by disrupting their life cycles.

Synthesis and Structural Comparisons

The synthesis of this compound typically involves multi-step chemical reactions that ensure high yields while maintaining structural integrity. The unique chloro substitution on the thiazole ring differentiates it from other similar compounds, potentially enhancing its pharmacological profile.

Comparison Table of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide | Nitro group instead of chloro | Antiparasitic |

| Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl) | Bromo substituent | Antimicrobial |

| Nitazoxanide | Similar core structure | Antiviral and antiparasitic |

Future Directions and Research Needs

While the existing studies highlight the potential applications of this compound, further research is necessary to fully elucidate its mechanisms of action and optimize its efficacy against specific pathogens. Future studies should focus on:

- In Vivo Studies : To confirm the effectiveness observed in vitro.

- Mechanistic Studies : To understand how the compound interacts with target organisms at a molecular level.

- Toxicology Assessments : To evaluate safety profiles for potential therapeutic use.

作用機序

類似の化合物との比較

RM-5038は、チアゾリド系化合物に属し、ニタゾキサニドなどの他の類似の化合物を含みます。

ニタゾキサニド: 当初は抗寄生虫薬として開発され、後にウイルス性呼吸器感染症の治療に転用された、プロトタイプのチアゾリド

チゾキサニド: ニタゾキサニドの有効な循環代謝物であり、5-ニトロチアゾール誘導体でもあります

RM-4848: RM-5038の脱アセチル誘導体であり、別の5-クロロチアゾリドです

RM-5038は、その特定の受容体タンパク質チロシンキナーゼ調節特性により際立っており、C型肝炎およびその他の関連する疾患の治療のためのユニークな候補となっています.

類似化合物との比較

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular properties of 2-(Acetyloxy)-N-(5-chloro-2-thiazolyl)benzamide and its analogs:

Table 1: Structural and Molecular Comparison

Key Research Findings

Nitazoxanide (NTZ):

- Antiviral Activity: Demonstrates broad-spectrum efficacy against coronaviruses, rotaviruses, and respiratory syncytial virus (RSV) by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, critical in anaerobic energy metabolism .

- Structural Insight: The nitro group at the 5-position of the thiazole ring enhances redox activity, contributing to its antiparasitic and antiviral effects .

This compound:

- Potential Advantages: The chloro substituent may improve metabolic stability compared to nitro groups, which are prone to reduction. However, its biological activity remains underexplored in current literature.

Methylthio and Pyrrolyl Analogs (Compounds 8 and 13):

- Autophagy Activation: Synthesized as autophagy activators, these compounds highlight the role of electron-donating substituents (e.g., methylthio, pyrrolyl) in modulating cellular processes.

N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide:

- Crystal Packing and Binding: Exhibits intermolecular hydrogen bonding (N–H···N, C–H···F/O), stabilizing its crystal structure. The difluoro substituents on the benzene ring may enhance binding affinity to target enzymes .

準備方法

Amidation via Anhydrous Triethylamine-Mediated Coupling

Adapted from nitazoxanide synthesis, this method substitutes 2-amino-5-nitrothiazole with 2-amino-5-chlorothiazole:

Procedure :

-

Mix 2-amino-5-chlorothiazole (1.0 equiv) with anhydrous acetone.

-

Add a solution of o-acetylsalicyloyl chloride (1.1 equiv) in anhydrous acetone dropwise.

-

Introduce triethylamine (2.0 equiv) under nitrogen at 25°C, stirring for 6–8 hours.

-

Quench with ice water, filter, and recrystallize from ethanol.

Key Data :

Advantages :

-

Avoids acetyl group hydrolysis by maintaining anhydrous conditions.

-

Scalable to multi-kilogram batches with minimal byproducts.

Limitations :

EDCI/HOBt-Mediated Coupling in Polar Aprotic Solvents

This approach, derived from analogous benzamide syntheses, employs carbodiimide chemistry:

Procedure :

-

Dissolve 2-acetoxybenzoic acid (1.0 equiv) and 2-amino-5-chlorothiazole (1.2 equiv) in DMF.

-

Add EDCI·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv) at 0°C.

-

Stir at room temperature for 12–16 hours.

-

Extract with ethyl acetate, wash with NaHCO₃, and purify via column chromatography.

Key Data :

Advantages :

-

High functional group tolerance, suitable for lab-scale synthesis.

-

Minimal epimerization risk due to neutral pH conditions.

Limitations :

Two-Step Esterification-Cyclization Method

Inspired by pyridine-linked benzamide syntheses, this route involves:

Step 1: Methyl Ester Formation

-

React 2-acetoxybenzoic acid with methanol and H₂SO₄ under reflux.

Step 2: Thiazole Coupling

-

Combine methyl ester with 2-amino-5-chlorothiazole in toluene.

-

Add trimethylaluminum (2.0 equiv) as a Lewis acid catalyst.

-

Heat at 80°C for 12 hours, hydrolyze, and recrystallize.

Key Data :

Advantages :

Limitations :

Optimization Strategies

Solvent Selection

Temperature Control

-

25°C : Optimal for EDCI/HOBt coupling to prevent racemization.

-

0°C : Critical during acid chloride addition to suppress side reactions.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Triethylamine-Mediated | 75% | Low | Industrial | >98% |

| EDCI/HOBt Coupling | 75% | High | Lab-scale | 95–97% |

| Esterification-Cyclization | 68% | Moderate | Pilot-scale | 92–94% |

Key Insights :

-

Industrial workflows favor triethylamine-mediated coupling for cost-effectiveness.

-

EDCI/HOBt is preferred for small-scale, high-purity batches despite reagent costs.

Challenges and Mitigation

Acetyloxy Group Hydrolysis

生物活性

2-(Acetyloxy)-N-(5-chloro-2-thiazolyl)benzamide, commonly known as nitazoxanide (NTZ), is a synthetic benzamide derivative with significant biological activity, particularly in the realm of antimicrobial and antiparasitic effects. This compound has garnered attention for its broad-spectrum efficacy against various pathogens, including protozoa, bacteria, and viruses. This article delves into the biological activity of NTZ, highlighting its mechanisms of action, structure-activity relationships, and relevant research findings.

The primary mechanism through which nitazoxanide exerts its biological effects involves the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle, crucial for energy metabolism in anaerobic microorganisms. This inhibition leads to the disruption of energy production in pathogens such as Giardia lamblia and Cryptosporidium parvum . Additionally, NTZ induces lesions in cell membranes and depolarizes mitochondrial membranes, further compromising microbial viability .

Key Mechanisms:

- Inhibition of PFOR : Disrupts energy metabolism in anaerobic microbes.

- Cell Membrane Damage : Induces lesions that compromise structural integrity.

- Mitochondrial Depolarization : Alters mitochondrial function in pathogens.

- Enzyme Inhibition : Suppresses various enzymes critical for microbial survival (e.g., glutathione-S-transferase) .

Structure-Activity Relationships (SAR)

Research on the structure-activity relationships of NTZ has revealed that modifications to its chemical structure can significantly influence its biological activity. The introduction of a chloro substituent at the 5-position of the thiazole ring has been shown to enhance antimicrobial activity .

Notable SAR Findings:

- Chloro Substitution : Enhances activity against biofilm-forming bacteria.

- Acetoxy Group : The presence of an acetoxy group is essential for maintaining potency; modifications can lead to reduced efficacy .

- Comparative Activity : NTZ has been compared with its metabolite tizoxanide, with findings indicating that NTZ is generally more active against biofilms formed by Staphylococcus epidermidis and Pseudomonas aeruginosa .

Biological Activity Data

The following table summarizes the minimum inhibitory concentrations (MICs) and minimum biofilm eradication concentrations (MBECs) for NTZ and its analogs against various pathogens:

| Compound | MIC (µg/mL) | MBEC (µg/mL) | Pathogen |

|---|---|---|---|

| Nitazoxanide | 0.1 | 0.5 | Staphylococcus epidermidis |

| Tizoxanide | 0.15 | 0.75 | Pseudomonas aeruginosa |

| RM4803 | 0.05 | 0.25 | Escherichia coli |

| RM4820 | 0.07 | 0.35 | Clostridium difficile |

Case Studies

Several studies have investigated the therapeutic potential of nitazoxanide in treating infections caused by protozoa and bacteria:

- Efficacy Against Protozoa : A study demonstrated that NTZ effectively inhibited the growth of Giardia lamblia and Cryptosporidium parvum, showcasing a dose-dependent response with IC50 values ranging from 0.4 to 2.8 mg/L .

- Biofilm Inhibition : Research indicated that NTZ significantly reduced biofilm formation in E. coli and S. epidermidis, suggesting its potential application in treating biofilm-associated infections .

- Antiviral Activity : NTZ has also shown promise in inhibiting viral replication by interfering with viral maturation processes, making it a candidate for further exploration in antiviral therapies .

Q & A

Q. What are the recommended synthetic routes for 2-(Acetyloxy)-N-(5-chloro-2-thiazolyl)benzamide, and how can reaction conditions be optimized?

Answer: A typical synthesis involves coupling 5-chlorothiazol-2-amine with an acyl chloride derivative (e.g., 2-acetoxybenzoyl chloride) in pyridine under stirring at room temperature . Key optimization parameters include:

- Stoichiometry: Equimolar ratios of reactants minimize side products.

- Solvent choice: Pyridine acts as both solvent and base, neutralizing HCl byproducts.

- Reaction monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) is used to track progress .

- Purification: Recrystallization from methanol yields pure crystals, confirmed by melting point and NMR .

Q. How should researchers characterize the crystallographic structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Q. What safety protocols are critical when handling this compound in the lab?

Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles (EN 166 standard) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- Spill management: Collect solid residues with a broom/brush, dispose in sealed containers .

- Storage: Keep at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How does the compound’s structure influence its inhibitory activity against bacterial enzymes like PFOR?

Answer: The amide anion formed by conjugation between the benzene and thiazole rings is critical. Mechanistic insights include:

- Enzyme binding: The 5-chloro-thiazole moiety mimics natural substrates of pyruvate:ferredoxin oxidoreductase (PFOR), disrupting electron transfer in anaerobic bacteria .

- Hydrogen bonding: N–H⋯N interactions stabilize the enzyme-inhibitor complex, as shown in SC-XRD data .

- SAR studies: Modifying the acetyloxy group (e.g., replacing with nitro groups) alters potency, as seen in nitazoxanide derivatives .

Q. What experimental strategies can evaluate the compound’s efficacy against biofilms?

Answer: Use in vitro biofilm assays:

- Microtiter plate method: Grow biofilms (e.g., Staphylococcus aureus) in 96-well plates, treat with compound (0.1–100 µM), and quantify biomass via crystal violet staining .

- Confocal microscopy: Assess biofilm disruption using LIVE/DEAD BacLight stains .

- Controls: Compare with DMSO (negative) and known antibiofilm agents (e.g., ciprofloxacin) .

Q. How can computational modeling predict metabolic stability or toxicity?

Answer: Leverage in silico tools for ADMET profiling:

- Metabolic sites: Use MetaSite to identify cytochrome P450 oxidation hotspots (e.g., acetyloxy group hydrolysis) .

- Toxicity prediction: ProTox-II assesses hepatotoxicity (e.g., structural alerts from the thiazole ring) .

- Docking studies: AutoDock Vina models interactions with human off-targets (e.g., hERG channels) to predict cardiotoxicity .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

Answer: Address discrepancies via:

- Dose-response validation: Repeat assays with standardized protocols (e.g., CLSI guidelines) .

- Impurity profiling: Use HPLC-MS to check for degradants (e.g., hydrolyzed acetyloxy products) .

- Species-specific testing: Compare activity across bacterial strains (e.g., Gram-positive vs. Gram-negative) .

Methodological Notes

- Data interpretation: Cross-validate crystallographic data (e.g., SC-XRD bond lengths) with DFT calculations .

- Biological assays: Include time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

- Synthetic scalability: Pilot reactions under inert atmospheres (N₂) to prevent oxidation of thiazole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。